5-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes both phenyl and pyrazole groups
Preparation Methods
The synthesis of 5-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the phenyl groups. The reaction conditions can vary, but common reagents include hydrazine derivatives and substituted benzaldehydes. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the phenyl rings. Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The phenyl and pyrazole groups can bind to active sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with phenyl and trifluoromethyl groups. What sets 5-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide apart is its unique combination of substituents, which can result in distinct chemical and biological properties. Other similar compounds might include:
- 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-(2-trifluoromethylphenyl)-1H-pyrazole-3-carboxamide
This compound’s unique structure allows for specific interactions in various applications, making it a valuable subject of study in multiple scientific fields.
Properties
Molecular Formula |
C19H16F3N3O2 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16F3N3O2/c1-10-7-11(2)17(16(26)8-10)14-9-15(25-24-14)18(27)23-13-6-4-3-5-12(13)19(20,21)22/h3-9,26H,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
FECOJARYDNIAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)C |
Origin of Product |
United States |
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